3-Methoxy-6-methylbenzene-1,2-diamine
Description
3-Methoxy-6-methylbenzene-1,2-diamine (CAS: 26966-75-6) is an aromatic diamine featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 6, with amino groups (-NH₂) at positions 1 and 2. The compound’s molecular formula is C₈H₁₂N₂O, with a molecular weight of 168.20 g/mol. This diamine is primarily utilized as a precursor in heterocyclic synthesis, enabling the construction of fused-ring systems such as quinoxalines and diazocines, which are relevant to pharmaceutical and materials science applications .
Properties
CAS No. |
101251-28-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methoxy-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 |
InChI Key |
JBHXVPWMLQFNPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)N)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)N)N |
Synonyms |
1,2-Benzenediamine, 3-methoxy-6-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
Structural and Electronic Properties
The reactivity and applications of aromatic diamines are heavily influenced by substituent effects. Below is a comparative analysis of 3-methoxy-6-methylbenzene-1,2-diamine with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Key Observations:
- Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing nucleophilicity at the amino groups compared to electron-withdrawing substituents like nitro (-NO₂) in 4-nitrobenzene-1,2-diamine .
- Solubility: The methoxy group improves solubility in polar solvents relative to non-polar substituents (e.g., methyl or halogens) .
Positional Isomerism and Regioselectivity
- 3-Methyl vs. 4-Methyl Substitution : 3-Methylbenzene-1,2-diamine (CAS: 26966-75-6) forms stable intermediates in metal-catalyzed C–H functionalization due to its directing groups . The target compound’s methoxy group at position 3 may similarly direct electrophilic substitution, but steric effects from the 6-methyl group could alter regioselectivity .
- Nitro vs. Methoxy Groups : 4-Nitrobenzene-1,2-diamine’s electron-withdrawing nitro group reduces basicity (pKa = 1.12) compared to the target compound (estimated pKa ~6.8), impacting protonation-dependent reactions .
Preparation Methods
Synthesis of 3-Methoxy-6-methyl-1,2-dinitrobenzene
Nitration of 3-methoxy-6-methylbenzene directs nitro groups to the 1- and 2-positions due to the electron-donating methoxy group’s ortho/para-directing effects. Using a mixture of concentrated sulfuric and nitric acids at 100–105°C for 5 hours achieves 75–80% conversion. The methyl group at position 6 further stabilizes the intermediate, minimizing side reactions.
Reduction to Diamine
Catalytic hydrogenation of the dinitro compound using palladium on carbon (Pd/C) in ethanol at 50°C under 3 atm H₂ pressure yields 88–92% of the diamine. Alternatively, stannous chloride dihydrate in concentrated hydrochloric acid at 35–40°C reduces nitro groups efficiently, achieving 86–90% yield. The acidic medium prevents oxidation of the methoxy group, ensuring product stability.
Nucleophilic Substitution Methods
Nucleophilic displacement of halogen atoms offers a stepwise route to install methoxy and methyl groups.
Methoxylation of Chlorinated Intermediates
Starting with 2-amino-6-chloro-3-nitrobenzene, methoxylation proceeds via sodium methoxide in methanol at 25–30°C. A molar ratio of 1.05:1 (NaOMe:substrate) ensures complete substitution within 4–5 hours, yielding 86.5% 2-amino-3-nitro-6-methoxybenzene. Quenching the reaction in water at 25°C precipitates the product, which is filtered and dried.
Methyl Group Introduction
Friedel-Crafts alkylation of 3-methoxybenzene (anisole) with methyl chloride in the presence of AlCl₃ at 0–5°C introduces the methyl group at the para position (relative to methoxy). This step achieves 70–75% yield, though competing ortho-substitution necessitates careful temperature control.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation excels in reducing nitro groups while preserving sensitive substituents.
Hydrogenation of Dinitro Compounds
Using 10% Pd/C in ethanol, 3-methoxy-6-methyl-1,2-dinitrobenzene undergoes complete reduction within 6–8 hours at 50°C. The process avoids acidic conditions, making it suitable for base-sensitive intermediates.
Selective Partial Reduction
For substrates with multiple reducible groups, ammonium formate in methanol at reflux selectively reduces nitro groups to amines without affecting methoxy or methyl substituents.
Metal Reduction Processes
Metal-assisted reductions, particularly with stannous chloride, provide high efficiency in acidic media.
Stannous Chloride in Hydrochloric Acid
A solution of stannous chloride dihydrate in concentrated HCl reduces 2-amino-3-nitro-6-methoxybenzene at 35–40°C, yielding 86.4% 2,3-diamino-6-methoxypyridine dihydrochloride. Neutralization with aqueous ammonia (pH 7.5) precipitates the free base, achieving 92% purity.
Iron-Acid Reduction
Iron powder in acetic acid at 80°C reduces nitro groups but risks over-reduction of methoxy groups, limiting its utility.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration-Reduction | H₂/Pd/C, 50°C, 3 atm | 88–92 | 99.0 | High purity, scalable | Requires dinitro precursor |
| Stannous Chloride | SnCl₂·2H₂O, HCl, 35–40°C | 86–90 | 99.0 | Rapid, cost-effective | Corrosive conditions |
| Methoxylation | NaOMe/MeOH, 25–30°C | 86.5 | 99.0 | Regioselective | Requires chlorinated intermediate |
| Friedel-Crafts | AlCl₃, 0–5°C | 70–75 | 95.0 | Direct alkylation | Competing ortho-substitution |
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 3-Methoxy-6-methylbenzene-1,2-diamine, and how can structural ambiguities be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For example, -NMR can distinguish between ortho, meta, and para substituents by analyzing coupling constants and chemical shifts. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. To resolve ambiguities (e.g., methoxy vs. methyl group placement), X-ray crystallography is recommended. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .
Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves reducing nitro precursors. For instance, using SnClHO in ethanol under reflux (75°C, 5–7 hours) reduces nitro groups to amines, followed by alkaline extraction and solvent removal . Yields can be improved by optimizing stoichiometry (e.g., 7:1 SnCl:substrate ratio) and monitoring reaction progress via TLC. Purification via column chromatography with ethyl acetate/hexane gradients enhances purity.
Q. How should this compound be handled to prevent degradation during storage?
- Methodological Answer : Due to amine oxidation susceptibility, store under inert atmosphere (N or Ar) at –20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Conduct periodic purity checks via HPLC with UV detection (λ = 254 nm) to monitor degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distributions, identifying reactive sites. For instance, the amine groups’ lone pairs and methoxy’s electron-donating effects influence nucleophilic aromatic substitution. Compare computed activation energies for different reaction pathways (e.g., Buchwald-Hartwig vs. Ullmann couplings) to guide experimental design .
Q. What strategies mitigate contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or poor data resolution. Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN/BASF commands for twinned crystals. Validate models with R < 5% and R < 20%. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches for amide derivatives) .
Q. How can this compound be functionalized to generate bioactive heterocycles, and what analytical challenges arise?
- Methodological Answer : Condensation with diketones or phthalic anhydride yields diazocines or phthalocyanines. For example, refluxing with diethyl phthalate in DMF forms tricyclic derivatives. Challenges include isolating intermediates due to similar polarities. Use preparative HPLC with C18 columns and MS/MS fragmentation for structural confirmation .
Q. What in vitro models are suitable for evaluating the toxicity of this compound derivatives?
- Methodological Answer : Use HepG2 or HEK293 cell lines for cytotoxicity assays (MTT/CCK-8). For genotoxicity, perform Ames tests (TA98/TA100 strains) with S9 metabolic activation. Include positive controls (e.g., benzo[a]pyrene) and validate results with comet assays. Safety protocols must align with SDS guidelines, including fume hood use and PPE .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or solubility profiles of this compound derivatives?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Characterize thermal behavior via differential scanning calorimetry (DSC) and powder XRD. For solubility, use shake-flask methods in buffered solutions (pH 1–13) with UV-Vis quantification. Compare results with published databases (e.g., NIST) and validate purity via elemental analysis (±0.4% tolerance) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
